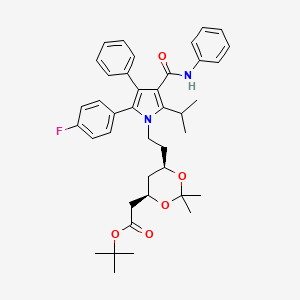

Atorvastatin Acetonide tert-Butyl Ester

Description

Strategic Role as a Key Intermediate in Atorvastatin (B1662188) Production

Relationship to Atorvastatin Calcium Salt

Atorvastatin is commercially available as its calcium salt. rsc.org Atorvastatin Acetonide tert-Butyl Ester is a precursor to this final form. medchemexpress.com The final steps in the manufacturing process involve the removal of the protecting groups from the intermediate. First, the acetonide group is removed under acidic conditions. rsc.org This is followed by the hydrolysis of the tert-butyl ester to yield the carboxylate salt, which is then converted to the stable calcium salt of Atorvastatin. rsc.org

The Importance of the Acetonide Protecting Group

The side-chain of Atorvastatin features a diol (two hydroxyl groups) functionality that is crucial for its therapeutic activity. During the synthesis, these hydroxyl groups are reactive and can interfere with other chemical transformations. To prevent unwanted side reactions, they are temporarily protected by reacting them with acetone (B3395972) to form a stable acetonide group. rsc.org This protective measure ensures that other synthetic steps can proceed without affecting the diol. organic-chemistry.orgwikipedia.org The acetonide group is then removed in a later stage to reveal the required diol functionality. rsc.org

The Significance of the tert-Butyl Ester in Carboxylic Acid Protection

Similarly, the carboxylic acid group at the end of the Atorvastatin side-chain is also reactive. It is protected as a tert-butyl ester. This bulky ester group is stable under various reaction conditions used to assemble the rest of the molecule. organic-chemistry.orgwikipedia.org The tert-butyl ester is then cleaved, typically through hydrolysis, to regenerate the carboxylic acid, which is essential for the formation of the final calcium salt. rsc.org

A Historical Look at Atorvastatin Synthesis

The journey to the current efficient synthesis of Atorvastatin has seen significant evolution over the past quarter-century. rsc.org The demands on the synthetic route have shifted from the flexibility required in the initial medicinal chemistry phase to the scalability, high yield, and cost-effectiveness needed for large-scale manufacturing. rsc.org

The Evolution of Synthetic Routes

Over the years, further refinements have been introduced, including the use of multicomponent reactions (MCRs) and biocatalytic methods to enhance efficiency and reduce environmental impact. rsc.orgacs.org These modern approaches aim to streamline the process, often reducing the number of synthetic steps required. nih.gov

A Comparison with Other Statin Intermediates and Analogues

Atorvastatin belongs to a class of drugs known as statins, which also includes compounds like simvastatin, pravastatin, and rosuvastatin (B1679574). rsc.org While they all function by inhibiting the HMG-CoA reductase enzyme, their chemical structures and synthetic pathways differ. nih.govemrespublisher.com

Atorvastatin, along with rosuvastatin and pitavastatin, are fully synthetic analogues of the naturally derived statins like mevastatin (B1676542) and lovastatin. rsc.org The synthesis of these synthetic statins often involves the creation of complex chiral side-chains. The intermediates used in these syntheses, such as this compound, are designed to introduce this critical side-chain with the correct stereochemistry. The development of efficient methods to produce these chiral intermediates has been a major focus of research in the field. researchgate.net

Interactive Data Table: Key Synthetic Routes for Atorvastatin

| Synthetic Route | Key Features | Number of Steps (approx.) |

| Paal-Knorr Synthesis | Convergent approach, condensation of a 1,4-diketone with a primary amine. rsc.orgresearchgate.net | 6-10 nih.gov |

| Münchnone Route | Involves a regioselective 1,3-dipolar cycloaddition. acs.org | 7-8 acs.orgnih.gov |

| Multicomponent Reactions (MCRs) | Streamlined synthesis, combining multiple reactants in a single step. acs.orgnih.gov | 4 nih.gov |

| Biocatalytic Methods | Utilizes enzymes for stereoselective transformations, more environmentally friendly. rsc.orgresearchgate.net | Varies |

Interactive Data Table: Comparison of Statin Types

| Statin | Origin | Key Structural Feature |

| Lovastatin | Natural (fungal metabolite) rsc.org | Lactone ring rsc.org |

| Simvastatin | Semi-synthetic (derived from lovastatin) rsc.org | Lactone ring rsc.org |

| Pravastatin | Semi-synthetic (derived from mevastatin) rsc.org | Open-chain hydroxy acid rsc.org |

| Atorvastatin | Fully synthetic rsc.org | Pentasubstituted pyrrole (B145914) core acs.org |

| Rosuvastatin | Fully synthetic rsc.org | Pyrimidine core bamsjournal.com |

| Pitavastatin | Fully synthetic rsc.org | Quinoline core bamsjournal.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPZOMYSGNZDKY-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436296 | |

| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001659-85-3, 125971-95-1 | |

| Record name | rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001659-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125971-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PTA8HGH1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Chemistry of Atorvastatin Acetonide Tert Butyl Ester

Established Synthetic Routes to Atorvastatin (B1662188) Acetonide tert-Butyl Ester

The formation of Atorvastatin Acetonide tert-Butyl Ester is not a singular reaction but the culmination of a carefully designed multi-step sequence. The core of this process is the Paal-Knorr synthesis, where a 1,4-diketone reacts with a primary amine to form the central pyrrole (B145914) ring of the molecule. nih.govrsc.orgresearchgate.net This method allows for the efficient assembly of the complex structure from two key precursors: the Diketone of Atorvastatin and a chiral side-chain amine. rsc.orggoogle.com

The synthesis of this compound is achieved through a convergent route that involves several distinct stages. A common pathway begins with the separate syntheses of the two main precursors. rsc.org

Preparation of the Side-Chain Amine : The chiral side-chain amine, (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is prepared from its nitrile antecedent, (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. chemicalbook.cominternationaljournalssrg.org This transformation is typically accomplished via catalytic hydrogenation, for instance, using hydrogen gas and molybdenum-doped Raney nickel in the presence of ammonia (B1221849) and methanol (B129727) under pressure. chemicalbook.com

Preparation of the Diketone : The second key fragment, the Diketone of Atorvastatin, is synthesized through a Stetter reaction. nih.govgoogle.comdocumentsdelivered.com This involves the condensation of 4-fluorobenzaldehyde (B137897) with an appropriate precursor like 2-benzylidine isobutyryl acetanilide (B955). google.comgoogle.com

Paal-Knorr Condensation : The final assembly step is the Paal-Knorr condensation of the side-chain amine with the diketone. nih.govgoogle.com This acid-catalyzed reaction, often using pivalic acid in a solvent mixture like toluene (B28343) and heptane (B126788), forms the substituted pyrrole ring and yields the target compound, this compound. chemicalbook.comchemicalbook.com

The tert-butyl ester and acetonide groups serve as protecting groups for the carboxylic acid and the diol functionalities, respectively, during the synthesis. nih.gov These groups are removed in subsequent steps to yield the final active pharmaceutical ingredient, Atorvastatin. nih.govgoogle.com

This compound is a crucial chiral building block used to construct the side chain of Atorvastatin. chemicalbook.comgoogle.com It is a white to light yellow crystalline powder. chemicalbook.com Its synthesis can be achieved through various methods, including a process where a hydroxy ester derivative is converted in two steps to the desired nitrile. google.com An alternative route involves the displacement of activated sulfonate or halide 1,3-dioxane (B1201747) derivatives with a metal cyanide, which avoids costly, low-temperature reaction conditions and is suitable for large-scale production. google.com

Table 1: Properties of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

| Property | Value | Source |

|---|---|---|

| CAS Number | 125971-94-0 | chemicalbook.com |

| Molecular Formula | C14H23NO4 | chemicalbook.com |

| Molecular Weight | 269.34 g/mol | chemicalbook.com |

This is an alternative chemical name for the compound described in section 2.1.2.1. prepchem.comclearsynth.com It is recognized as a key intermediate for Atorvastatin synthesis. chemicalbook.com One documented laboratory-scale synthesis involves dissolving the corresponding carboxylic acid in dichloromethane, adding 4-dimethylaminopyridine (B28879) (DMAP) and tert-butyl alcohol, and then treating the mixture with dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the esterification. prepchem.com

The Diketone of Atorvastatin, chemically known as 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide, is the other primary component in the convergent synthesis of Atorvastatin. google.comgoogle.com It serves as the precursor to the core pyrrole structure. google.com Its preparation is generally accomplished in a single step via a Stetter reaction, which condenses 4-fluorobenzaldehyde with 2-benzylidine isobutyryl acetanilide. google.comdocumentsdelivered.comgoogle.com This reaction is noted to be highly sensitive to the presence of water, which can lead to the formation of impurities. google.comgoogle.com Therefore, carrying out the reaction in a dry, non-ketonic solvent like tetrahydrofuran (B95107) (THF) is crucial for minimizing by-product formation. google.comgoogle.com

Table 2: Properties of Diketone of Atorvastatin

| Property | Value | Source |

|---|---|---|

| Chemical Name | 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide | google.com |

| Synthesis Method | Stetter Reaction | google.com |

| Key Reactants | 4-fluorobenzaldehyde, 2-benzylidine isobutyryl acetanilide | google.com |

The primary amine precursor that reacts with the diketone is (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. internationaljournalssrg.orgchemicalbook.com This chiral amine is an essential intermediate for introducing the correct stereochemistry into the final Atorvastatin molecule. researchgate.netresearchgate.net It is typically produced from its nitrile counterpart, (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, through reduction. internationaljournalssrg.orgresearchgate.net A common method for this conversion is catalytic hydrogenation. researchgate.netresearchgate.net For example, a described process involves the hydrogenation of the nitrile using a molybdenum-doped Raney nickel catalyst in methanol with ammonia, achieving a high yield. chemicalbook.com

Table 3: Properties of (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

| Property | Value | Source |

|---|---|---|

| CAS Number | 125995-13-3 | chemicalbook.com |

| Appearance | Colorless to light yellow liquid | chemicalbook.com |

| Role | Key chiral side-chain intermediate | researchgate.net |

Critical Reaction Steps

The construction of this compound relies on several pivotal chemical transformations. These reactions are designed to build the core pyrrole structure and establish the correct stereochemistry of the dihydroxyheptanoate side chain.

Hydrogenation is a key step in preparing the chiral side-chain amine precursor required for the synthesis. A common method involves the catalytic hydrogenation of a nitrile to a primary amine. For instance, tert-butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate can be reduced to the corresponding amine, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. internationaljournalssrg.org This transformation is often carried out using catalysts like Raney nickel, sometimes doped with other metals such as molybdenum, under a hydrogen atmosphere. chemicalbook.com Another approach involves preparing atorvastatin lactone by hydrogenating tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine, which is then used in subsequent condensation steps. google.comgoogle.com

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Molybdenum doped Raney nickel | Methanol | H₂, Ammonia, 2585.7 Torr | (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | 95% | chemicalbook.com |

| tert-Butyl isopropylidene nitrile | Sponge Nickel | Isopropanol | Hydrogenation | tert-Butyl isopropylidene amine | Not Specified | google.com |

The Paal-Knorr condensation is the cornerstone reaction for assembling the central pyrrole ring of atorvastatin. nih.govacs.org This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine. acs.org In the synthesis of this compound, the key intermediates are the atorvastatin diketone, 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, and the chiral amine precursor, (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate tert-butyl ester. google.comgoogle.com

| Diketone Precursor | Amine Precursor | Catalyst/Acid | Solvent System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-fluoro-γ-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide | (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate tert-butyl ester | Pivalic Acid | Toluene-Heptane | Azeotropic distillation (Dean-Stark) | 75% | chemicalbook.combiomolther.org |

| Diketone of atorvastatin | tert-Butyl isopropylidene amine | Pivalic Acid | Tetrahydrofuran (THF) / Hexanes | Heated to 75°C for 96 hours | Not Specified | google.com |

Creating the specific stereoisomers of the two chiral centers in the side chain is critical for the biological activity of atorvastatin. Various asymmetric synthesis strategies are employed to achieve this.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org By attaching to a non-chiral substrate, the auxiliary's inherent chirality directs the formation of a specific stereoisomer. wikipedia.orgyoutube.com Once the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com In early synthetic routes to atorvastatin, a diastereoselective aldol (B89426) reaction using a chiral ester was employed to set one of the alcohol stereocenters. wikipedia.org This approach is a reliable method for producing enantiomerically pure compounds, making it valuable in pharmaceutical development. wikipedia.org

The stereoselective reduction of a ketone is a pivotal strategy for establishing the syn-1,3-diol moiety of the atorvastatin side chain. This can be achieved through both chemical and biocatalytic methods.

Chemical Reduction: An early synthesis involved the diastereomeric induction via a cryogenic borohydride (B1222165) reduction of a boronate derivative of a 5-hydroxy-3-keto intermediate. mdpi.com

Biocatalytic Reduction: A more modern and "green" approach involves the use of ketoreductase (KRED) enzymes. rsc.org These enzymes can stereoselectively reduce a β,δ-diketo ester to produce the desired chiral diol side chain with high enantiomeric excess (>99.5% e.e.). rsc.orgnih.gov This biocatalytic route is of great interest as it offers a simple and efficient pathway for preparing statin side chains. nih.gov

While intramolecular cyclization reactions are fundamental in organic synthesis for creating ring structures, the specific application of an intramolecular oxidative oxygen-nucleophilic bromocyclization is not prominently documented in the major industrial or laboratory synthetic routes for this compound found in the reviewed literature. The primary strategies reported focus on the Paal-Knorr condensation for the pyrrole core and asymmetric hydrogenation or stereoselective reductions for the chiral side chain. internationaljournalssrg.orgnih.govmdpi.com

Asymmetric Synthesis Approaches

Catalysis in Synthesis

Catalysis is fundamental to achieving a successful and efficient synthesis of this compound. Various catalytic systems, from simple acids to complex enzymes, have been developed to enhance reaction rates, yields, and selectivity.

Acid catalysts are prominently used in the key Paal-Knorr condensation step. Due to the sterically hindered nature of the reacting diketone, the condensation is inherently slow. rsc.org Extensive optimization led to the use of pivalic acid as an effective catalyst, particularly in a refluxing solvent system of toluene-heptane-tetrahydrofuran (THF), to produce a clean and high-yielding reaction. rsc.orggoogleapis.com The use of pivalic acid helps to accelerate the formation of the pyrrole ring, which constitutes the core of the atorvastatin molecule. biomolther.org In some process variations, a combination of pivalic acid and an amine, such as triethylamine (B128534), has been found to dramatically shorten reaction times and improve yields. google.com

Hydrochloric acid (HCl) is also utilized in the process, but typically for the subsequent deprotection step rather than the synthesis of the acetonide ester itself. After the formation of this compound, the acetonide protecting group is removed by treating the compound with HCl in a solvent like methanol to yield the corresponding diol ester. google.comgoogle.com

Table 1: Acid Catalysis in Atorvastatin Intermediate Synthesis

| Catalyst | Step | Purpose | Typical Solvents | Ref. |

|---|---|---|---|---|

| Pivalic Acid | Paal-Knorr Condensation | Catalyzes pyrrole ring formation | Toluene, Heptane, THF | rsc.orggoogleapis.com |

Metal-mediated catalysis is crucial in the synthesis of one of the key starting materials for the Paal-Knorr reaction. The chiral amine side-chain, (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is prepared from its corresponding nitrile precursor, tert-butyl isopropylidene nitrile. This conversion is achieved through hydrogenation. One documented method employs Molybdenum-doped Raney nickel as the catalyst in the presence of hydrogen and ammonia in methanol, achieving a high yield of 95% for the resulting amine. chemicalbook.com

Enzyme-based biocatalysis represents a significant advancement, particularly from a green chemistry perspective, for producing key chiral intermediates required for atorvastatin synthesis. researchgate.net Instead of classical chemical synthesis, enzymes are used to perform highly selective reactions, often in aqueous environments under mild conditions. researchgate.net

Key enzymes in this approach include:

2-deoxyribose-5-phosphate aldolase (B8822740) (DERA): This enzyme is used in a breakthrough process to catalyze an asymmetric aldol addition, setting the two crucial stereocenters of the atorvastatin side chain in a single step. gordon.edu

Halohydrin dehalogenase (HHDH): Engineered HHDH enzymes are used to replace a chloro substituent with a cyano group, a critical transformation in building the side chain. nih.govrsc.org Through directed evolution, the productivity of HHDH was improved 2500-fold, making the process industrially viable. researchgate.net

Ketoreductases (KRED) and Glucose Dehydrogenase (GDH): KRED enzymes, coupled with GDH for cofactor regeneration, are used for the stereoselective reduction of keto groups to produce chiral hydroxyl groups, essential for the pharmacophore of the final drug. rsc.orgresearchgate.net

This chemo-enzymatic route involves the synthesis of a key chiral building block, such as ethyl (R)-4-cyano-3-hydroxybutanoate (HN), which is then converted through further steps into the necessary precursors for the final condensation. nih.gov

Process Development and Optimization Strategies

Continuous process development is aimed at making the synthesis of this compound more efficient, cost-effective, and environmentally friendly.

Significant efforts have been made to enhance the yield and efficiency of the Paal-Knorr condensation. Key strategies include:

Optimized Catalyst Systems: The use of pivalic acid in a toluene-heptane-THF co-solvent system was a crucial optimization. biomolther.org Further improvement was achieved by adding triethylamine to the pivalic acid catalyst, which significantly accelerates the reaction. google.com

Improved Isolation Procedures: Rather than isolating multiple intermediates, processes have been developed where deprotection and subsequent salt formation occur in a "one-pot" fashion. rsc.org However, other studies have shown that isolating the crystalline diol ester intermediate after ketal deprotection can lead to higher purity (>99.5%) of the final product on a large scale. nih.gov One study found that adjusting the amount of catalyst and the volume of anhydrous ethanol (B145695) could optimize product yields to over 60%. atlantis-press.com

Table 2: Process Optimization Findings

| Optimization Strategy | Description | Impact | Ref. |

|---|---|---|---|

| Catalyst System | Use of pivalic acid with triethylamine | Dramatically shorter reaction time, improved yield | google.com |

| Water Removal | Azeotropic distillation with a Dean-Stark trap | Drives reaction to completion, enhances yield | biomolther.org |

| Intermediate Isolation | Isolation of crystalline atorvastatin tert-butyl ester | Facilitates purification, leads to >99.5% final purity | nih.gov |

The application of green chemistry principles has led to the complete redesign of the manufacturing process for atorvastatin intermediates. gordon.edumun.ca The primary focus has been the incorporation of biocatalysis to reduce environmental impact. researchgate.net

The biocatalytic route offers several advantages:

Reduced Waste: The enzymatic process has a significantly lower E-factor (kg of waste per kg of product) compared to traditional chemical routes. The calculated E-factor is 5.8 (excluding process water) or 18 (including water), which is a marked improvement. rsc.orgresearchgate.net

Safer Reagents and Conditions: Biocatalytic steps are conducted in water at neutral pH and ambient temperatures, avoiding the use of hazardous reagents, harsh chemicals, and extreme temperatures (like the -78°C required for some chemical routes). gordon.edunih.gov

Atom Economy: The enzymatic approach allows for the telescoping of multiple chemical transformations, which increases atom economy and reduces processing time. gordon.edu

This "green-by-design" approach, utilizing engineered enzymes like DERA and HHDH, exemplifies a shift towards more sustainable and environmentally responsible pharmaceutical manufacturing. gordon.edursc.org

Scale-Up Considerations for Industrial Production

The industrial-scale synthesis of this compound, a key intermediate in the production of Atorvastatin, requires careful consideration of several process parameters to ensure efficiency, cost-effectiveness, and product quality. The transition from laboratory-scale synthesis to large-scale manufacturing introduces challenges related to reaction kinetics, heat and mass transfer, and materials handling.

A critical aspect of the industrial process is the Paal-Knorr pyrrole synthesis, a convergent strategy that forms the central pyrrole ring of the molecule. rsc.org This reaction involves the condensation of a diketone with a primary amine side-chain where the 1,3-diol is protected as an acetonide and the carboxylic acid as a tert-butyl ester. rsc.org For successful scale-up, optimizing the conditions for this reaction is paramount. This includes managing the removal of water, often achieved through azeotropic distillation at reduced pressure to drive the reaction to completion. rsc.org

Another significant consideration is the isolation and purification of intermediates. In some processes, intermediates are not isolated to streamline the workflow. rsc.org However, for improved yield and purity in large-scale batches, the isolation of the Atorvastatin tert-butyl ester intermediate as a crystalline solid has been shown to be beneficial. nih.gov This additional step can help in removing impurities before proceeding to the final stages of the synthesis. nih.gov

The table below summarizes key parameters in a typical industrial process for a related downstream intermediate, illustrating the scale of materials used.

Table 1: Example of Reagent and Solvent Scale for a 7 kg Batch of Atorvastatin Calcium from an Advanced Intermediate

| Reagent/Solvent | Amount | Role | Reference |

|---|---|---|---|

| Intermediate 5 | 6.3 kg | Starting Material | nih.gov |

| Methanol | 50 L | Solvent | nih.gov |

| Water | 13 L | Solvent | nih.gov |

| Sodium Hydroxide (B78521) | 0.47 kg | Reagent for Hydrolysis | nih.gov |

This data is for the conversion of an advanced intermediate to the final salt, illustrating the scale of industrial processes.

Furthermore, process optimization aims to reduce cycle times and minimize the formation of impurities. google.com Distillation is a key unit operation, used, for example, to remove methanol from the reaction mixture after saponification of the ester. google.comgoogle.com Both atmospheric and vacuum distillation methods can be employed, with the choice depending on the specific process requirements and equipment availability. google.com

Recycling and Reagent Management

In the context of large-scale pharmaceutical manufacturing, efficient recycling and reagent management are crucial for both economic and environmental reasons. The synthesis of this compound and its subsequent conversion to Atorvastatin present several opportunities for implementing green chemistry principles.

One of the primary areas of focus is the use and recycling of solvents. In the synthesis process, solvents such as methanol, methyl tert-butyl ether (MTBE), toluene, and heptane are used in significant quantities for reactions, extractions, and purifications. google.comgoogle.comchemicalbook.com The removal of methanol via distillation is a common step, and recovery systems can be implemented to capture and reuse the distilled solvent. google.comgoogle.com Similarly, solvents used in extraction and washing steps can be recovered through distillation and recycled back into the process.

The management of reagents also plays a vital role. The use of biocatalysis has emerged as a sustainable alternative to traditional chemical methods for producing key intermediates of Atorvastatin. epa.govresearchgate.netmdpi.com For instance, the production of the chiral side-chain has been achieved using engineered enzymes. epa.govresearchgate.net These enzymatic processes offer several advantages:

They are conducted in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for organic solvents. mdpi.com

They exhibit high selectivity, which minimizes the formation of byproducts and simplifies purification. epa.gov

They can reduce the use of toxic and hazardous reagents. mdpi.com

The management of waste streams is another critical component. Aqueous wastes generated from extractions and washes need to be treated to remove residual organic compounds and salts. Studies have investigated the degradation of Atorvastatin in wastewater, showing that it can be removed through biological treatment processes in wastewater treatment plants. nih.govnih.gov Advanced oxidation processes and adsorption on materials like activated carbon or micelle-clay composites are also effective methods for removing statins from wastewater. nih.govarviatechnology.comresearchgate.net While these methods are typically applied to environmental remediation, the principles can be adapted for in-plant waste treatment to minimize the environmental impact of the manufacturing process.

The table below outlines some green chemistry approaches relevant to the synthesis of Atorvastatin intermediates.

Table 2: Green Chemistry Strategies in Atorvastatin Intermediate Synthesis

| Strategy | Description | Benefits | Reference |

|---|---|---|---|

| Biocatalysis | Use of engineered enzymes (e.g., KRED, HHDH) for stereoselective synthesis. | Reduced use of hazardous reagents, lower energy consumption, high selectivity, operates in aqueous media. | epa.govresearchgate.netmdpi.com |

| Cofactor Regeneration | In-situ regeneration of cofactors like NADP using enzymes like GDH. | Improves the efficiency and economics of enzymatic reactions. | researchgate.net |

| Solvent Recycling | Recovery and reuse of solvents like methanol and toluene through distillation. | Reduces solvent consumption and waste generation. | google.comgoogle.com |

| Waste Stream Management | Biodegradation and advanced oxidation processes for treating aqueous waste. | Minimizes the environmental impact of manufacturing effluent. | nih.govnih.gov |

By integrating these strategies, the industrial production of this compound can be made more sustainable and economically viable.

Stereochemistry and Isomeric Forms

Diastereomeric Forms and Their Significance

The synthesis of the biologically active (3R,5R)-Atorvastatin depends on the use of stereochemically pure precursors. Atorvastatin (B1662188) Acetonide tert-Butyl Ester, which contains the protected diol side chain, must have the correct (4R,6R) configuration to yield the desired (3R,5R) configuration in the final active pharmaceutical ingredient (API) after deprotection. The presence of other diastereomers can negatively affect the profile of the final drug, making stringent stereochemical control essential.

(4R,6R)-Atorvastatin Acetonide tert-Butyl Ester

This specific diastereomer is the cornerstone of efficient Atorvastatin synthesis. Its (4R,6R) configuration is the direct precursor to the therapeutically active (3R,5R) dihydroxy heptanoic acid side chain of Atorvastatin. The synthesis is intentionally designed to be stereoselective to maximize the production of this desired isomer. Extensive research has been dedicated to developing synthetic routes that yield this intermediate with high chemical and enantiomeric purity. researchgate.net

Table 1: Chemical Data for (4R,6R)-Atorvastatin Acetonide tert-Butyl Ester

| Property | Value |

|---|---|

| CAS Number | 125971-95-1 nih.gov |

| Molecular Formula | C₄₀H₄₇FN₂O₅ nih.gov |

| Molecular Weight | 654.81 g/mol nih.gov |

| IUPAC Name | tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate nih.gov |

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester

Considered a process-related impurity, the (3S,5S) isomer can arise from a lack of stereochemical control during the synthesis. Its presence is undesirable from a pharmacological standpoint. This isomer serves as an intermediate in the preparation of (3S,5S)-Atorvastatin. scbt.com

Table 2: Chemical Data for (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester

| Property | Value |

|---|---|

| CAS Number | 472967-95-6 scbt.com |

| Molecular Formula | C₄₀H₄₇FN₂O₅ scbt.com |

| Molecular Weight | 654.81 g/mol scbt.com |

| Chemical Name | (4S,6S)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenyl amino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid t-butyl ester |

(4S,6S)-Atorvastatin Acetonide tert-Butyl Ester Side Chain

This compound is a diastereomeric impurity related to the side chain of Atorvastatin Acetonide tert-Butyl Ester. synzeal.comsynthinkchemicals.com It is used as a reference standard in analytical research to ensure the consistency of formulations and for analytical method development and validation. periodikos.com.br

Table 3: Chemical Data for (4S,6S)-Atorvastatin Acetonide tert-Butyl Ester Side Chain

| Property | Value |

|---|---|

| CAS Number | 196085-85-5 synzeal.com |

| Molecular Formula | C₁₄H₂₃NO₄ synthinkchemicals.com |

| Molecular Weight | 269.34 g/mol synthinkchemicals.com |

| Chemical Name | (4S,6S)-1,3-Dioxane-4-acetic acid, 6-(cyanomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester synzeal.com |

(4R,6S)-Atorvastatin Acetonide tert-Butyl Ester Side Chain

Another diastereomeric impurity of the side chain, the (4R,6S)-isomer, is also monitored during the synthesis of Atorvastatin. It is utilized as a reference standard for quality control purposes in pharmaceutical production.

Table 4: Chemical Data for (4R,6S)-Atorvastatin Acetonide tert-Butyl Ester Side Chain

| Property | Value |

|---|---|

| CAS Number | 196085-84-4 |

| Molecular Formula | C₁₄H₂₃NO₄ |

| Molecular Weight | 269.34 g/mol |

| Chemical Name | Not specified |

(4S,6R)-Atorvastatin Acetonide tert-Butyl Ester Side Chain

This diastereomeric side chain impurity is also a subject of analytical monitoring in the manufacturing of Atorvastatin. It serves as a reference compound for analytical method development and validation.

Table 5: Chemical Data for (4S,6R)-Atorvastatin Acetonide tert-Butyl Ester Side Chain

| Property | Value |

|---|---|

| CAS Number | 186508-95-2 allmpus.com |

| Molecular Formula | C₁₄H₂₃NO₄ allmpus.com |

| Molecular Weight | 269.34 g/mol allmpus.com |

| Chemical Name | (4S,6R)-1,3-Dioxane-4-acetic acid, 6-(cyanomethyl)-2,2-dimethyl-1,1-dimethylethyl ester |

Trans-Isomers (e.g., 10-trans-Atorvastatin Acetonide tert-Butyl Ester)

Trans-isomers of this compound are also considered impurities that can form during the synthesis. researchgate.net For instance, 10-trans-Atorvastatin Acetonide tert-Butyl Ester is an impurity of Atorvastatin. allmpus.com The control of these isomers is important for the purity of the final drug product.

Table 6: Chemical Data for 10-trans-Atorvastatin Acetonide tert-Butyl Ester

| Property | Value |

|---|---|

| CAS Number | 1105067-90-0 allmpus.com |

| Molecular Formula | C₄₀H₄₇FN₂O₅ allmpus.com |

| Molecular Weight | 654.81 g/mol allmpus.com |

| Chemical Name | (4S,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenyl amino) carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid t-butyl ester allmpus.com |

Chiral Purity and Enantiomeric Excess

Chiral purity is a critical quality attribute for this compound, with a direct impact on the purity of the final Atorvastatin API. The goal is to maximize the concentration of the desired (4R,6R) enantiomer while minimizing all other stereoisomeric forms. High enantiomeric excess (ee) is indicative of a successful and well-controlled stereoselective synthesis. veeprho.com

Separation and Characterization of Stereoisomers

The separation and characterization of stereoisomers of this compound are essential for quality control and process optimization. Various analytical techniques are employed to separate and quantify these closely related compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. Specialized chiral columns, such as those with brand names like Chiralpak, are frequently used with normal-phase mobile systems to achieve effective separation of stereoisomeric impurities. The European Pharmacopoeia specifies an official HPLC method using a Chiralpak AD-H column for assessing the enantiomeric purity of the final Atorvastatin calcium salt.

More recent advancements have focused on developing faster and more efficient analytical methods. Newer chiral columns, such as the CHIRALPAK IA-3, have been shown to significantly reduce analysis time while maintaining high separation efficiency. Additionally, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and rapid technique for the successful chiral separation of Atorvastatin and its related enantiomers. These analytical methods are crucial for identifying and quantifying impurities, ensuring that the intermediate meets the required pharmacopoeial standards. veeprho.com

Table 2: Chromatographic Techniques for Stereoisomer Analysis

| Technique | Column Type | Purpose |

|---|---|---|

| Reversed-Phase HPLC | C18 | Separation and quantification of diastereomers and other related impurities |

| Chiral HPLC | Chiralpak (e.g., AD-H, IA-3) | Determination of enantiomeric purity |

| Supercritical Fluid Chromatography (SFC) | Chiral Columns | Rapid separation of enantiomers |

Impurity Profiling and Control

Analytical Methodologies for Impurity Detection and Quantification

To ensure the quality of atorvastatin (B1662188) and its intermediates, robust analytical methods are required to detect and quantify the aforementioned impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing impurities in pharmaceutical products, including atorvastatin. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated to separate the active ingredient from its various process-related and degradation impurities. nih.govnih.gov These methods often utilize C18 columns with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. mdpi.com This is achieved by using columns with smaller particle sizes (typically under 2 µm). mdpi.com Methods can be transferred from HPLC to UHPLC systems to improve efficiency in quality control laboratories. mtc-usa.com The goal of these chromatographic methods is to achieve adequate separation between atorvastatin and all specified impurities to ensure accurate quantification. mdpi.com

Mass Spectrometry (MS)

While HPLC with UV detection is standard for quantification, Mass Spectrometry (MS) is an indispensable tool for the identification and structural characterization of impurities. nih.govlcms.cz When coupled with a liquid chromatography system (LC-MS), it provides molecular weight information for each separated peak, which is a critical piece of data for identifying known and unknown impurities. lcms.czwaters.comwaters.com

Modern LC-MS systems allow for rapid screening and identification, even for impurities present at very low levels. waters.com Techniques such as in-source fragmentation can be employed to gain further structural insights into an impurity without the need for a more complex MS/MS experiment. waters.com For complex biological samples or when high sensitivity is needed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of Atorvastatin Acetonide tert-Butyl Ester displays characteristic signals corresponding to its complex structure. Analysis of a related protected atorvastatin compound reveals key chemical shifts that are analogous to what would be expected for the title compound. For instance, the aromatic protons of the fluorophenyl, phenyl, and phenylcarbamoyl groups typically appear in the downfield region of the spectrum. Protons associated with the pyrrole (B145914) ring and the dioxan-4-yl acetate (B1210297) side chain resonate at specific chemical shifts, confirming the successful coupling of these fragments. The tert-butyl ester group gives a characteristic singlet, while the acetonide protecting group shows signals for its methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and amide groups, as well as the carbons of the aromatic rings, are found at the lower field end of the spectrum. The carbons of the aliphatic portions, including the tert-butyl, isopropyl, and acetonide groups, appear at the higher field end. Specific signals confirm the presence of the 1,3-dioxane (B1201747) ring and the tert-butyl ester, which are crucial for its identity as a protected intermediate. mdpi.com

The following table summarizes the expected key NMR spectral data for this compound based on the analysis of closely related structures. mdpi.com

Interactive Data Table: Key NMR Data for this compound Analogs Click on the headers to sort the data.

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.90 - 7.60 | Signals from fluorophenyl, phenyl, and phenylcarbamoyl rings. |

| ¹H | Pyrrole Ring Protons | ~4.00 - 5.00 | Protons on the heterocyclic pyrrole core. |

| ¹H | Dioxane Ring Protons | 3.70 - 4.20 | Protons on the acetonide-protected side chain. |

| ¹H | tert-Butyl Protons | ~1.30 - 1.50 | A characteristic singlet for the (CH₃)₃C group. |

| ¹H | Isopropyl Protons | ~1.50 (d), ~3.20 (m) | Doublet for the methyls and a multiplet for the CH group. |

| ¹H | Acetonide Methyls | ~1.15 - 1.40 | Signals for the two methyl groups of the acetonide protector. |

| ¹³C | Carbonyl (Amide/Ester) | 165 - 175 | Carbons of the C=O groups. |

| ¹³C | Aromatic Carbons | 115 - 140 | Carbons of the various aromatic rings. |

| ¹³C | Dioxane Ring Carbons | 65 - 100 | Carbons within the 1,3-dioxane structure, including the quaternary carbon of the acetonide. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm the molecular structure of this intermediate. The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. lgcstandards.com The amide carbonyl (C=O) stretch from the phenylcarbamoyl group typically appears around 1650-1680 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and the dioxane ring, and C-H stretching for aromatic and aliphatic components. The C-F bond of the fluorophenyl group also gives rise to a characteristic absorption band. lgcstandards.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3300 | N-H (Amide) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2980-2850 | C-H (Aliphatic) | Stretching |

| ~1740 | C=O (tert-Butyl Ester) | Stretching lgcstandards.com |

| ~1670 | C=O (Amide) | Stretching |

| ~1600, ~1500 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester/Dioxane) | Stretching |

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a technique used to evaluate the thermal stability and composition of a material by measuring its change in mass as a function of temperature. For this compound, TGA can be used to determine its decomposition temperature and to quantify the presence of volatile materials such as residual solvents.

Strategies for Impurity Reduction and Control in Synthesis

Crystallization Processes and Techniques

Crystallization is a fundamental strategy for the purification of atorvastatin and its intermediates, effectively removing process-related impurities. By carefully selecting solvents and controlling conditions such as temperature and cooling rate, a highly pure crystalline solid can be obtained.

Recrystallization : Crude intermediates of atorvastatin are often purified by recrystallization. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the intermediate decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. chemicalbook.com For example, I-type atorvastatin calcium crude products can be purified via recrystallization using an alcohol or ether mixed solvent system. chemicalbook.com

Antisolvent Crystallization : This technique involves the addition of a second solvent (an antisolvent) in which the desired compound is insoluble, to a solution of the compound. This reduces the solubility of the compound, inducing crystallization. This method is particularly useful for controlling particle size and morphology.

Cooling Crystallization : In many procedures, a heated solution containing the dissolved product is slowly cooled to room temperature or below to induce crystallization. Stirring during this process helps in obtaining uniform crystals. For instance, an intermediate of atorvastatin is crystallized by dissolving it at 60°C and then slowly cooling to room temperature under stirring. researchgate.net

These crystallization processes are crucial for achieving the high purity required for pharmaceutical intermediates and the final active pharmaceutical ingredient (API).

Purification Techniques

Beyond crystallization, several other purification techniques are essential in the synthesis of atorvastatin to remove by-products, unreacted starting materials, and other impurities.

Extraction : Liquid-liquid extraction is commonly used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases. For example, after a reaction, the product mixture is often dissolved in an organic solvent and washed with aqueous solutions (e.g., water, brine, or acidic/basic solutions) to remove water-soluble impurities. researchgate.netresearchgate.net

Chromatography : Column chromatography is a powerful technique for separating complex mixtures. researchgate.net While often avoided in large-scale production due to cost, it is invaluable during process development and for the synthesis of reference standards. theclinivex.com Reverse-phase chromatography is also used for purifying certain atorvastatin derivatives. researchgate.net

Washing : The isolated solid product, often obtained after filtration, is typically washed with a suitable solvent to remove residual mother liquor and surface impurities. The choice of washing solvent is critical; it should be one in which the product is sparingly soluble to minimize yield loss. researchgate.net

Use of Activated Carbon : In some purification steps, activated carbon is added to a solution of the crude product to adsorb colored impurities and other minor contaminants before crystallization. researchgate.net

pH Control in Reaction Mixtures

Controlling the pH of the reaction mixture is a critical strategy for impurity management throughout the synthesis of atorvastatin. Adjusting the pH can alter the solubility of the target compound and its impurities, facilitating their separation.

A key application of pH control is in the purification of amine intermediates and the final atorvastatin acid. For instance, in the purification of an atorvastatin intermediate (ATS-9), the crude product is first treated with an acid to form a salt, which is then crystallized. This salt is subsequently dissolved in water, and the pH is adjusted to be alkaline (pH 8-12) using a base like sodium hydroxide (B78521) or sodium bicarbonate. researchgate.net This converts the salt back to the free base, which can then be extracted into an organic solvent, leaving water-soluble inorganic salts and other polar impurities behind in the aqueous layer. researchgate.net This acid-base manipulation is highly effective for removing specific impurities and significantly enhances the purity of the final product. researchgate.net Similarly, during the hydrolysis of ester intermediates, precise pH control is necessary to ensure the complete conversion to the carboxylic acid without promoting degradation. theclinivex.com

Regulatory Guidelines and Reference Standards

Regulatory guidelines for impurity profiling are essential for maintaining the quality of active pharmaceutical ingredients (APIs) and finished drug products. These guidelines, set forth by international and national bodies, provide a framework for the identification, qualification, and control of impurities.

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for Atorvastatin Calcium, which include specific limits for various related compounds and impurities. researchgate.netdrugfuture.comdrugfuture.com These pharmacopeias are legally binding in their respective regions and are crucial for ensuring the quality of atorvastatin products. uspnf.com The monographs outline the analytical procedures to be used for impurity testing, often employing High-Performance Liquid Chromatography (HPLC). researchgate.netdrugfuture.com

The acceptance criteria for impurities can be updated in different versions of the pharmacopeias or through revision bulletins to accommodate new data or manufacturing processes. scribd.comuspnf.com For instance, the USP has issued revision bulletins for the Atorvastatin Calcium Tablets monograph, adjusting the limits for certain impurities based on new findings. scribd.comuspnf.com

While "this compound" is a key intermediate in the synthesis of atorvastatin, it can also be present as an impurity in the final API. rasayanjournal.co.in The USP monograph for Atorvastatin Calcium Tablets lists "Atorvastatin tert-butyl ester" as a potential impurity with a specific relative retention time. mdpi.com The European Pharmacopoeia also lists several impurities for Atorvastatin, designated with letters (e.g., Impurity A, B, C, D, E). researchgate.netlgcstandards.com

The following table summarizes the acceptance criteria for some of the specified impurities in Atorvastatin as per the USP and EP monographs.

| Impurity | USP Limit | EP Limit | Notes |

|---|---|---|---|

| Atorvastatin Related Compound A | ≤ 0.3% researchgate.net | ≤ 0.3% researchgate.net | Desfluoro impurity drugfuture.com |

| Atorvastatin Related Compound B | ≤ 0.3% researchgate.net | ≤ 0.3% researchgate.net | (3S,5R) isomer drugfuture.com |

| Atorvastatin Related Compound C | ≤ 0.15% researchgate.net | ≤ 0.15% researchgate.net | Difluoro impurity drugfuture.com |

| Atorvastatin Related Compound D | ≤ 0.5% scribd.com | ≤ 0.15% researchgate.net | Epoxide impurity drugfuture.com |

| Atorvastatin Related Compound E | Not specified in search results | ≤ 0.15% medchemexpress.com | (3S,5S) enantiomer medchemexpress.com |

| Unspecified Impurities | ≤ 0.1% researchgate.net | ≤ 0.1% researchgate.net |

Reference standards are highly purified compounds used as a benchmark for analytical tests to confirm the identity, purity, and strength of a substance. scribd.comresearchgate.net For "this compound," commercially available reference standards are supplied with a Certificate of Analysis (CoA) that details their characterization data. researchgate.net This ensures the reliability and accuracy of impurity profiling. scribd.com

The characterization of a reference standard for "this compound" typically involves a suite of analytical techniques to confirm its structure and purity. The CoA will generally include the following information:

Appearance: A description of the physical state and color of the substance. researchgate.net

Solubility: Information on the solvents in which the compound is soluble.

Identity Confirmation: This is established using spectroscopic methods.

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should be consistent with the proposed structure of this compound. lgcstandards.com

Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. lgcstandards.com The mass spectrum will show a peak corresponding to the molecular ion, confirming the compound's identity.

Chromatographic Purity: This is typically determined by HPLC and indicates the percentage of the main compound, with a high purity level expected (e.g., >90%). researchgate.net

The following table outlines the typical characterization data for a reference standard of this compound.

| Test | Specification | Source |

|---|---|---|

| Appearance | Pale yellow solid | researchgate.net |

| ¹H-NMR | Conforms to structure | |

| Mass Spectrometry (MS) | Conforms to structure | |

| Chromatographic Purity (HPLC) | >90% | researchgate.net |

| Molecular Formula | C₄₀H₄₇FN₂O₅ | |

| Molecular Weight | 654.81 g/mol |

Role in Atorvastatin Calcium Salt Formation

Deprotection Strategies for Atorvastatin (B1662188) Acetonide tert-Butyl Ester

The removal of the protecting groups from Atorvastatin Acetonide tert-Butyl Ester is a critical phase in the synthesis of Atorvastatin. This process is typically carried out in a stepwise manner to yield the active form of the molecule.

The first step in the deprotection sequence involves the removal of the acetonide group, which protects the syn-1,3-diol functionality on the heptanoate side chain. This is achieved through acid-mediated hydrolysis. The protected compound is typically dissolved in a protic solvent, such as methanol (B129727) or isopropyl alcohol, and treated with an aqueous acid. google.comrsc.org

Commonly used acids for this deprotection include hydrochloric acid (HCl). google.comrsc.org The reaction is typically stirred at a controlled temperature, for instance, 30°C, to facilitate the cleavage of the acetonide ring and yield the corresponding diol ester. google.com The choice of solvent can influence the yield and purity of the resulting intermediate, with isopropyl alcohol being suggested as a potentially better alternative to methanol for improving these parameters. rsc.org

Table 1: Conditions for Acid-Mediated Acetonide Deprotection

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | This compound | google.comrsc.org |

| Solvent | Methanol | google.comrsc.org |

| Acid | Hydrochloric Acid (HCl) | google.comrsc.org |

| Temperature | 30°C | google.com |

Following the removal of the acetonide group, the next step is the cleavage of the tert-butyl ester to unmask the carboxylic acid functionality. This transformation is generally accomplished through saponification, which involves treating the diol ester with a strong base. google.comgoogle.com

In a typical procedure, aqueous sodium hydroxide (B78521) (NaOH) is added to the reaction mixture containing the diol ester. google.com This leads to the hydrolysis of the ester and the formation of the sodium salt of the carboxylic acid. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov Incomplete hydrolysis of the tert-butyl ester can result in the presence of impurities in the final product. researchgate.net After the saponification is complete, the reaction mixture is typically worked up, which may involve washing with an organic solvent to remove impurities. google.com The aqueous layer containing the sodium salt is then acidified to generate the free diol acid. google.comgoogle.com

Conversion to Atorvastatin Lactone

The free diol acid intermediate can be converted into Atorvastatin Lactone. google.comgoogle.com This intramolecular cyclization is often facilitated by heating the diol acid, sometimes with azeotropic removal of water. google.comgoogle.com The lactone is a key penultimate intermediate in several synthetic routes leading to Atorvastatin Calcium. google.com It is also noteworthy that the formation of the lactone can occur under acidic conditions, and in some instances, is considered a degradation product. researchgate.netnih.gov The controlled formation of the lactone, however, provides a stable intermediate that can be purified before proceeding to the final salt formation. researchgate.net

Formation of Atorvastatin Calcium Salt

The final step in the synthesis is the formation of the Atorvastatin Calcium salt. This is typically achieved by reacting the free carboxylic acid form of Atorvastatin with a suitable calcium source. nih.govgoogle.com

The process often involves first forming a sodium salt of Atorvastatin by treating the free acid with sodium hydroxide. nih.gov This sodium salt solution can then be treated with a solution of a calcium salt, such as calcium acetate (B1210297), to precipitate the desired Atorvastatin Calcium salt. google.comepo.org The reaction conditions, including temperature and solvent, are carefully controlled to ensure the formation of the correct polymorphic form and to achieve high purity. nih.govepo.org For example, the reaction can be carried out at an elevated temperature (e.g., 60-63°C), followed by cooling to induce crystallization. epo.org The final product is then isolated by filtration, washed, and dried. nih.gov An improved work-up procedure utilizing ethyl acetate has been developed to enhance the isolation and purity of the final product on an industrial scale. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| This compound | Protected Intermediate |

| Atorvastatin Calcium | Active Pharmaceutical Ingredient |

| Atorvastatin Lactone | Intermediate |

| Hydrochloric Acid | Reagent (Deprotection) |

| Sodium Hydroxide | Reagent (Saponification) |

| Calcium Acetate | Reagent (Salt Formation) |

| Methanol | Solvent |

| Isopropyl Alcohol | Solvent |

Advanced Research Perspectives

Novel Synthetic Approaches and Green Chemistry Innovations

The synthesis of Atorvastatin (B1662188) and its intermediates has evolved to include more efficient and environmentally friendly methods. A notable advancement involves the use of biocatalysis in a "green-by-design" process. This approach utilizes enzymes to perform specific chemical transformations under mild conditions, significantly reducing waste and the use of hazardous materials. rsc.orgepa.gov

One such process employs a two-step, three-enzyme method for creating a key chiral building block for Atorvastatin. rsc.org This biocatalytic route involves the reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration, followed by cyanation catalyzed by a halohydrin dehalogenase (HHDH). rsc.org Through directed evolution, the performance of these enzymes was improved by as much as 2,500-fold, making the process viable for large-scale production. rsc.org This enzymatic method boasts a significantly lower E-factor (a measure of waste generated per kilogram of product) compared to traditional chemical syntheses. rsc.org

Other novel chemical strategies have also been explored. For instance, a new synthetic route for an advanced Atorvastatin intermediate utilizes the Horner–Wadsworth–Emmons reaction to construct the crucial olefin linkage between the chiral side chain and the core structure. researchgate.net This method is considered more practical for large-scale synthesis than previously reported techniques. researchgate.net Traditional synthesis often involves the Paal-Knorr condensation to form the pyrrole (B145914) ring, which is a foundational step before the final stages of Atorvastatin synthesis. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Approaches

| Approach | Key Reaction/Catalyst | Advantages |

|---|---|---|

| Biocatalysis | Ketoreductase (KRED), Halohydrin dehalogenase (HHDH) | Environmentally friendly, high selectivity, mild reaction conditions, reduced waste. rsc.org |

| Horner–Wadsworth–Emmons | Phosphonate reagent | Efficient construction of olefin linkage, practical for large-scale synthesis. researchgate.net |

| Paal-Knorr Condensation | Pivalic acid | Established method for forming the core pyrrole ring structure. researchgate.net |

Development of High-Throughput Analytical Methods

The need for rapid and sensitive analysis of Atorvastatin and its related compounds in various matrices has driven the development of high-throughput analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose. mdpi.com

A sensitive, high-throughput LC-MS/MS method has been developed for the simultaneous analysis of Atorvastatin and its pharmacologically active metabolites in serum. mdpi.com This method utilizes an ultra-high-performance liquid chromatographic system coupled to a triple quadrupole mass spectrometer, allowing for rapid separation on a C18 stationary phase. mdpi.com Such methods are crucial for therapeutic drug monitoring and precision pharmacotherapy, enabling the efficient processing of a large number of samples. mdpi.comresearchgate.net The development of these analytical techniques is a key area of focus, with numerous methods like RP-HPLC, HPTLC, and capillary electrophoresis also being reported for Atorvastatin analysis. jddtonline.info

Table 2: Key Parameters of a High-Throughput LC-MS/MS Method

| Parameter | Specification |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) mdpi.com |

| Chromatography System | Shimadzu Nexera X2 UHPLC mdpi.com |

| Mass Spectrometer | Shimadzu LCMS-8060 Triple Quadrupole mdpi.com |

| Stationary Phase | Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm) mdpi.com |

| Injection Volume | 1.0 µL mdpi.com |

Studies on Polymorphism and Solid-State Chemistry

The solid-state properties of pharmaceutical intermediates can significantly impact the manufacturing process and the quality of the final active pharmaceutical ingredient. Atorvastatin Acetonide tert-Butyl Ester has been found to exist in different polymorphic forms, which are distinct crystalline structures of the same compound. google.com

Research has identified at least two well-defined polymorphic forms of Atorvastatin tert-butyl ester, designated as Form 1 and Form 2. google.com These forms can be prepared by dissolving the dimethyl ketal of Atorvastatin tert-butyl ester in a water-miscible solvent and adding an aqueous acid solution under controlled temperature conditions. google.com

Crystalline Form 1 is produced when the reaction is carried out at a temperature between 10°C and 50°C and is characterized by a Differential Scanning Calorimetry (DSC) curve with an onset temperature of approximately 97°C. google.com

Crystalline Form 2 is formed at higher temperatures (50°C to 100°C) and is distinguished by its unique X-ray powder diffraction (XRPD) pattern, with characteristic peaks at 6.48, 12.15, 17.21, 18.34, 20.18, 20.47, and 24.45 ±0.1 degrees two-theta. google.com

The ability to selectively produce these polymorphic forms is valuable for ensuring consistency in the subsequent steps of Atorvastatin synthesis. google.com

Mechanistic Investigations of Degradation Pathways

Understanding the degradation pathways of Atorvastatin and its intermediates is critical for ensuring drug stability and identifying potential impurities. Studies have shown that Atorvastatin is susceptible to degradation under stress conditions, particularly in acidic and basic media. nih.govbeilstein-journals.org

The degradation of Atorvastatin in an acidic medium typically follows first-order kinetics. nih.govmdpi.comresearchgate.net Under these conditions, hydrolysis occurs, leading to the formation of specific degradation products. For instance, treatment with dilute mineral acids can convert Atorvastatin into its corresponding lactone. beilstein-journals.org More drastic acidic conditions, such as treatment with concentrated sulfuric or hydrochloric acid, can cause further reactions, including dehydration and loss of the carboxanilide group, resulting in the formation of novel degradation products. beilstein-journals.org

In contrast, degradation in a basic medium tends to follow zero-order kinetics. nih.govmdpi.com While degradation is observed through a reduction in the drug's peak area in chromatographic analysis, the formation of distinct degradation products is less straightforward than in acidic conditions. mdpi.com The rate constant for degradation is typically higher in acidic media compared to basic media, indicating lower stability under acidic conditions. nih.govresearchgate.net These mechanistic studies are essential for developing stable formulations and defining appropriate storage conditions.

Table 3: Degradation Kinetics of Atorvastatin

| Condition | Kinetic Order | Rate Constant (k) | Key Observations |

|---|---|---|---|

| Acidic Medium | First Order nih.govmdpi.com | 1.88 × 10⁻² s⁻¹ nih.govresearchgate.net | Formation of degradation products DP1 and DP2. nih.govmdpi.com |

| Basic Medium | Zero Order nih.govmdpi.com | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ nih.govresearchgate.net | Reduction in drug concentration without clear product identification. mdpi.com |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Atorvastatin Acetonide tert-Butyl Ester, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis involves protecting the hydroxyl groups of Atorvastatin with acetonide and tert-butyl ester moieties to enhance stability during downstream processing. Key steps include:

- Stereoselective alkylation of the indole core under inert atmosphere to preserve chiral integrity .

- Acetonide protection using 2,2-dimethoxypropane in anhydrous conditions to prevent hydrolysis .

- tert-Butyl esterification via reaction with tert-butyl chloroacetate in the presence of a base (e.g., triethylamine) .

Q. Which analytical techniques are validated for characterizing this compound, and how are impurities quantified?

- Methodology :

- HPLC-UV/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) resolves enantiomers and detects impurities down to 0.1% .

- NMR (¹H, ¹³C, and 2D-COSY) confirms stereochemistry and acetonide ring stability .

- XRD validates crystalline structure, critical for patent filings .

Advanced Research Questions

Q. How do solvent polarity and temperature impact the stability of this compound during long-term storage?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) under varying conditions:

- Hydrolytic stability : Degradation increases in polar solvents (e.g., water content >5% reduces half-life by 40% at 25°C) .

- Thermal stability : No decomposition observed at -80°C for 12 months, but 10% degradation occurs at 25°C after 6 months .

- Data Highlight : Degradation products include Atorvastatin lactone (via intramolecular cyclization) and defluoro analogs .

Q. What strategies resolve contradictions in reported CAS numbers for structurally similar intermediates (e.g., 125971-95-1 vs. 1105067-90-0)?

- Methodology :

- Cross-referencing synthesis routes : Differences arise from protecting group placement (e.g., acetonide at C3/C5 vs. C4/C6) .

- Chiral HPLC distinguishes diastereomers with ΔtR > 2.5 min under isocratic conditions .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodology :

- DFT calculations (B3LYP/6-31G*) model transition states for ester hydrolysis and acetonide ring opening .

- Molecular docking identifies binding affinity with HMG-CoA reductase (docking score: -9.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound (e.g., 120–122°C vs. 135–137°C)?

- Resolution :

- Polymorphism : Different crystalline forms (Form I vs. Form II) arise from recrystallization solvents (e.g., ethyl acetate vs. hexane) .

- Purity : Lower-grade samples (≤95%) exhibit broader melting ranges due to impurity plasticization .

Methodological Challenges

Q. What protocols ensure enantiomeric purity during scale-up of this compound?

- Best Practices :

- Chiral chromatography (Chiralpak AD-H column) monitors enantiomeric excess (ee > 99.5%) .

- Cryogenic crystallization in ethanol/water (70:30) removes diastereomeric impurities .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |